
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is a chemical compound with a complex structure that includes a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride typically involves the reaction of (S)-N-Methyl-1,1,1-trifluoro-2-propylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The reaction is typically performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonamide and hydrochloric acid.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products
The major products formed from reactions with this compound depend on the type of reaction. For example, substitution reactions with amines yield sulfonamides, while hydrolysis yields sulfonamide and hydrochloric acid.
Scientific Research Applications
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride involves its reactivity with nucleophiles. The sulfamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1,1,1-trifluoro-2-propylamine: Similar structure but lacks the sulfamoyl chloride group.
Trifluoromethanesulfonyl chloride: Contains a trifluoromethyl group and a sulfonyl chloride group but lacks the chiral center and the N-methyl group.
Uniqueness
(S)-N-Methyl-1,1,1-trifluoro-2-propylsulfamoyl chloride is unique due to its combination of a trifluoromethyl group, a sulfamoyl chloride group, and a chiral center. This combination imparts unique reactivity and properties that are not found in similar compounds.
Properties
Molecular Formula |
C4H7ClF3NO2S |
|---|---|
Molecular Weight |
225.62 g/mol |
IUPAC Name |
N-methyl-N-[(2S)-1,1,1-trifluoropropan-2-yl]sulfamoyl chloride |
InChI |
InChI=1S/C4H7ClF3NO2S/c1-3(4(6,7)8)9(2)12(5,10)11/h3H,1-2H3/t3-/m0/s1 |
InChI Key |
XGJHAAXYPJTPDR-VKHMYHEASA-N |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(C)S(=O)(=O)Cl |
Canonical SMILES |
CC(C(F)(F)F)N(C)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


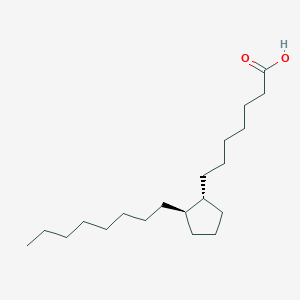
![2-((3AS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-2-methylpropanenitrile](/img/structure/B15201819.png)
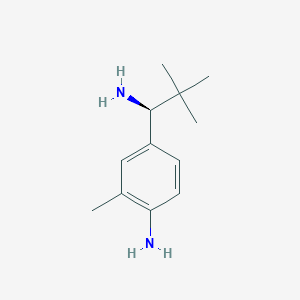
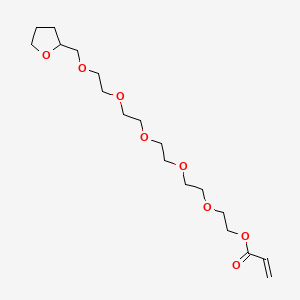
![N-[2-(Bromomethyl)-5-fluorophenyl]-2,2,2-trifluoroacetimidoyl chloride](/img/structure/B15201831.png)
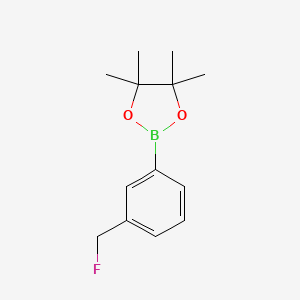
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
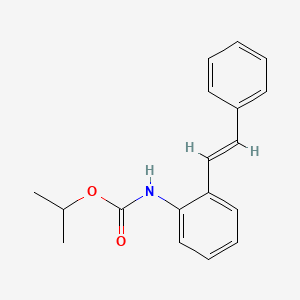

![(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine dihydrochloride](/img/structure/B15201871.png)
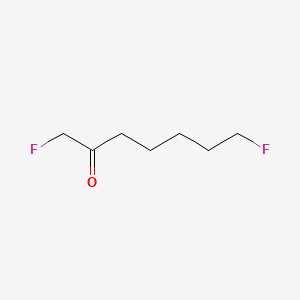
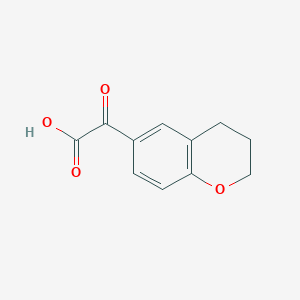

![trans-2-[(N,N-Dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol](/img/structure/B15201896.png)
